Differential Inhibition of Platelet Aggregation: Pathway Selectivity vs. Curcumol
(+)-Curdione demonstrates preferential inhibition of platelet aggregation induced by specific physiological agonists. Its IC₅₀ for inhibiting PAF- and thrombin-induced aggregation is 60–80 μM . In contrast, it shows significantly weaker activity against ADP- and arachidonic acid (AA)-induced aggregation, requiring much higher concentrations . This profile is distinct from that of the analog curcumol, which has been reported to have a different primary mechanism of action on platelet aggregation [1].
| Evidence Dimension | Inhibition of agonist-induced platelet aggregation (IC₅₀) |
|---|---|
| Target Compound Data | 60–80 μM (against PAF and Thrombin) |
| Comparator Or Baseline | Curcumol (IC₅₀ not directly comparable due to different mechanism) |
| Quantified Difference | Curdione is selective for PAF/thrombin pathways over ADP/AA; curcumol's activity is mediated through different pathways. |
| Conditions | In vitro, human platelets |
Why This Matters
This data differentiates (+)-curdione's specific anti-thrombotic mechanism from other Curcuma sesquiterpenoids, allowing researchers to select the correct tool for studying PAF/thrombin-mediated pathways.
- [1] Chen, Y. et al. (2021). Terpenoids from Curcumae Rhizoma: Their anticancer effects and clinical uses on combination and versus drug therapies. Biomedicine & Pharmacotherapy, 138, 111456. View Source
